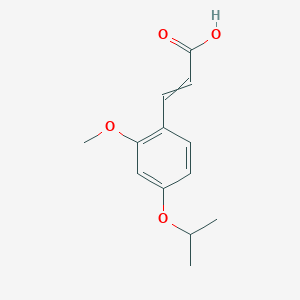

3-(2-Methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLNUTUUAVRGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204385 | |

| Record name | 3-[2-Methoxy-4-(1-methylethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-36-3 | |

| Record name | 3-[2-Methoxy-4-(1-methylethoxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Methoxy-4-(1-methylethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-isopropoxy-2-methoxybenzaldehyde and malonic acid.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid.

Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-isopropoxy-2-methoxybenzoic acid.

Reduction: Formation of 3-(4-isopropoxy-2-methoxyphenyl)propanoic acid.

Substitution: Formation of 4-isopropoxy-2-methoxy-5-nitrophenylacrylic acid or 4-isopropoxy-2-methoxy-5-bromophenylacrylic acid.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of novel polymers and materials with specific properties.

Biology and Medicine:

- Investigated for its potential anti-inflammatory and analgesic properties.

- Studied for its role as a ligand in receptor binding assays.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

- Applied in the formulation of coatings and adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopropoxy group in the target compound increases lipophilicity compared to smaller substituents (e.g., ethoxy or methoxy), influencing membrane permeability and bioavailability .

- Polarity : Compounds with multiple oxygen-containing substituents (e.g., 4-ethoxy-3-methoxy in ) exhibit higher polarity, affecting solubility and chromatographic behavior .

Hydrogen Bonding and Crystallization

- The methoxy and isopropoxy groups in the target compound participate in hydrogen-bonding networks, influencing crystal packing and stability .

- Bulkier substituents (e.g., isopropoxy) may hinder crystallization compared to simpler analogs, necessitating advanced refinement tools like SHELXL .

Research Findings and Methodological Insights

- HPLC Analysis: Derivatives with chlorophenoxy groups () require tailored mobile phases (e.g., methanol-acetic acid) for separation, highlighting the role of substituent polarity in analytical methods .

- Data Mining : Structural motifs in these compounds (e.g., alkoxy placement) correlate with bioactivity, as shown in predictive toxicology studies .

Biological Activity

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities. Characterized by the presence of an acrylic acid moiety attached to a substituted phenyl ring, this compound is synthesized through a series of chemical reactions, primarily involving Knoevenagel condensation and decarboxylation processes. Its unique structure, featuring both isopropoxy and methoxy groups, contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid typically involves:

- Starting Materials : The synthesis begins with 4-isopropoxy-2-methoxybenzaldehyde and malonic acid.

- Knoevenagel Condensation : The aldehyde reacts with malonic acid in the presence of a base (e.g., piperidine or pyridine) to form an intermediate.

- Decarboxylation : The intermediate undergoes decarboxylation under acidic conditions to yield the final product.

This process can be optimized for industrial production using continuous flow reactors to enhance yield and minimize by-products .

The biological activity of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Pharmacological Properties

Research indicates that (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid may possess several pharmacological activities:

- Anti-inflammatory effects : Potentially reduces inflammation through enzyme inhibition.

- Analgesic properties : May alleviate pain through similar mechanisms as anti-inflammatory effects.

- Antioxidant activity : Could mitigate oxidative stress by neutralizing free radicals.

Comparative Analysis with Related Compounds

To understand its biological activity better, we can compare it with structurally similar compounds:

The unique combination of functional groups in (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid enhances its solubility and reactivity compared to these related compounds, making it an interesting candidate for further pharmacological studies .

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various acrylic acids, (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid demonstrated significant inhibition of cyclooxygenase enzymes in vitro. This inhibition resulted in reduced levels of inflammatory cytokines in cell culture models, suggesting its potential as an anti-inflammatory agent .

Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of this compound. In rodent models, administration of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid led to a marked decrease in pain responses compared to control groups. This suggests that the compound may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

The compound exhibits notable biological properties, particularly its anti-inflammatory effects . Its mechanism of action is primarily through the inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Potential Therapeutic Applications

- Anti-inflammatory agents : Due to its inhibitory effects on cyclooxygenase, it may be developed into drugs for conditions such as arthritis and other inflammatory disorders.

- Antioxidant properties : The presence of methoxy and isopropoxy groups may contribute to antioxidant activity, offering protective effects against oxidative stress .

Applications in Materials Science

In addition to its biological applications, (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid can be utilized in materials science:

- Polymer Chemistry : The acrylic acid moiety allows for polymerization, making it suitable for creating various polymeric materials with enhanced properties.

- Coatings and Adhesives : Its chemical structure can improve adhesion and durability in coatings and adhesives, potentially leading to innovations in industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-isopropoxy-2-methoxybenzaldehyde and malonic acid derivatives. Optimization includes:

- Catalytic use of piperidine or pyridine in refluxing ethanol .

- Monitoring reaction progress via thin-layer chromatography (TLC) with (E)-ferulic acid as a reference standard .

- Yield enhancement by controlling temperature (70–80°C) and reaction time (6–8 hours).

Q. Which spectroscopic techniques are critical for characterizing (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid, and what key spectral markers should be prioritized?

- Methodological Answer :

- FT-IR : Confirm the presence of α,β-unsaturated carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and aromatic C-O-C (asymmetric stretch at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Look for trans-alkene protons (δ 6.2–7.5 ppm, coupling constant J = 16 Hz) and isopropoxy methine splitting (δ 4.5–4.7 ppm, septet) .

- ¹³C NMR : Identify carbonyl carbon (δ ~170 ppm) and alkene carbons (δ ~120–140 ppm) .

Q. How can the purity of this compound be assessed using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times with a certified reference standard.

- TLC : Employ silica gel plates and a solvent system of ethyl acetate/hexane (1:1). Visualize under UV light or via iodine staining .

Advanced Research Questions

Q. How can hydrogen bonding networks and crystal packing of this compound be systematically analyzed using graph set analysis?

- Methodological Answer :

- Perform single-crystal X-ray diffraction and use SHELXL for refinement .

- Apply graph set analysis (e.g., D , S , R motifs) to categorize hydrogen bonds (e.g., O-H···O, C-H···π interactions) using WinGX/ORTEP for visualization .

- Cross-validate with computational tools (e.g., Mercury or CrystalExplorer) to map interaction motifs .

Q. What strategies resolve discrepancies between computational molecular modeling (DFT) and experimental crystallographic data?

- Methodological Answer :

- Compare DFT-optimized geometries (using Gaussian or ORCA) with X-ray bond lengths/angles. Adjust basis sets (e.g., B3LYP/6-311++G**) to better match experimental data .

- Analyze torsional angles of the isopropoxy group; discrepancies may arise from crystal packing forces absent in gas-phase calculations .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for biological assays?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C for 48 hours. Use DSC (Differential Scanning Calorimetry) to detect phase transitions .

Q. What crystallographic challenges arise when solving the structure of this compound, and how are they addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.